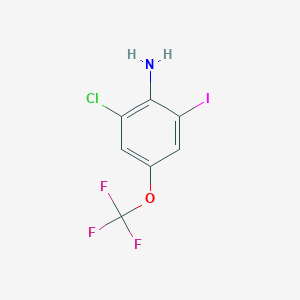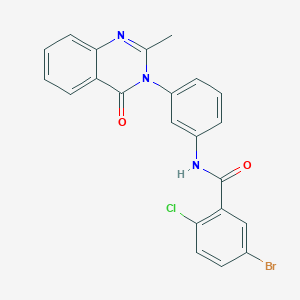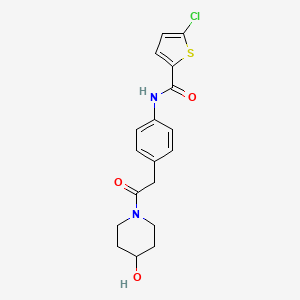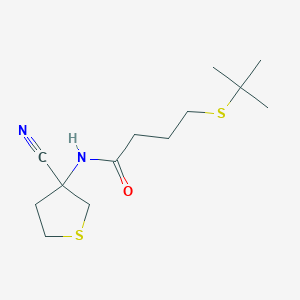
4-(2,5-Dimethylphenoxy)butanoic acid
Übersicht
Beschreibung
“4-(2,5-Dimethylphenoxy)butanoic acid” is a chemical compound with the molecular formula C12H16O3 . It has a molecular weight of 208.25 .
Synthesis Analysis
A paper titled “Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents” provides insights into the synthesis of butanoic acid derivatives . The paper discusses the use of density functional theory (DFT) calculations for the molecular design of four new butanoic acid derivatives . After DFT calculations, synthesis, FT-IR, 1H NMR, and 13C NMR spectra of corresponding molecules were presented .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C12H16O3/c1-9-5-6-11(10(2)8-9)15-7-3-4-12(13)14/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) .
Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 208.26 . It is a solid at room temperature .
Wissenschaftliche Forschungsanwendungen
1. Optical Gating of Photosensitive Synthetic Ion Channels
4-Oxo-4-(pyren-4-ylmethoxy) butanoic acid, a derivative of 4-(2,5-Dimethylphenoxy)butanoic acid, is utilized in optical gating of nanofluidic devices based on synthetic ion channels. It is applied in light-induced controlled release, sensing, and information processing, demonstrating its significant potential in the field of nanotechnology and materials science (Ali et al., 2012).
2. Synthesis and Structural Studies
This compound is involved in the synthesis of various chemical compounds. For instance, its use in the synthesis of tetramethyl and tetrahydronaphthalene derivatives showcases its versatility in organic synthesis (Mane et al., 1999).
3. Development of Antioxidant Compounds
In pharmaceutical research, derivatives of this compound are synthesized and evaluated for their antioxidant properties. This suggests its potential applications in developing new therapeutic agents (Dovbnya et al., 2022).
4. Spectroelectrochemistry in Metal-Carbonyl Tracers
The compound is used in the development of IR-detectable metal–carbonyl tracers for amino functions, indicating its importance in spectroscopic studies and material science (Kowalski et al., 2009).
5. Vibrational and Structural Analysis
This compound derivatives are subject to detailed vibrational and structural analysis, providing insights into their molecular properties and potential applications in materials science (Vanasundari et al., 2018).
Safety and Hazards
The safety data sheet for a similar compound, “4-(2,4-dimethylphenoxy)butanoic acid”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
Wirkmechanismus
Target of Action
Similar compounds such as butanoic acid derivatives have been known to act as ligands for g protein-coupled receptor 109a (gpr109a) .
Mode of Action
It’s worth noting that butanoic acid derivatives, which this compound is a part of, have been reported to exhibit histone deacetylase (hdac) inhibitory action . This means they can inhibit the activity of HDAC, an enzyme that removes acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.
Biochemical Pathways
The inhibition of hdac can affect various biochemical pathways, including those involved in cell cycle regulation, apoptosis, and other cellular functions .
Result of Action
The inhibition of hdac by similar compounds can lead to an increase in the acetylation of histones, thereby affecting gene expression and resulting in various cellular effects .
Eigenschaften
IUPAC Name |
4-(2,5-dimethylphenoxy)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9-5-6-10(2)11(8-9)15-7-3-4-12(13)14/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPUDJQRJVDTBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzo[2,1-b:3,4-b']dithiophene-4,5-dione](/img/structure/B2753836.png)
![1-(4-Benzylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2753837.png)
![4-fluoro-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2753838.png)
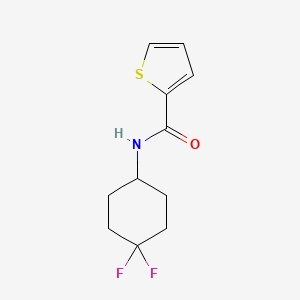
![N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2753841.png)

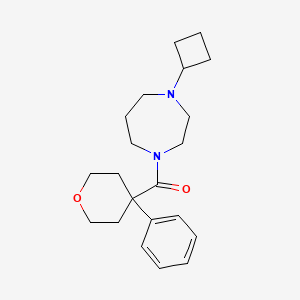
![N-{[2-(trifluoromethyl)phenyl]methyl}cyclopropanamine](/img/structure/B2753844.png)

